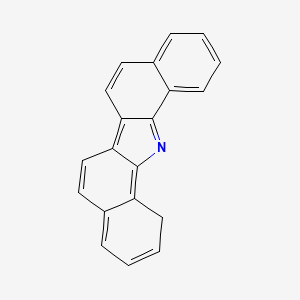
Octahydropentalenyl valerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydropentalenyl valerate, also known by its IUPAC name 1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl pentanoate, is a heterocyclic organic compound with the molecular formula C13H22O2 . It is characterized by its unique structure, which includes an ester functional group and a bicyclic ring system. This compound has a molecular weight of 210.31 g/mol and is known for its stability and versatility in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of octahydropentalenyl valerate typically involves the esterification of octahydropentalen-1-ol with valeric acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Lithium aluminum hydride and sodium borohydride are commonly employed for these reactions.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Alkylated or aminated derivatives.
Applications De Recherche Scientifique
Octahydropentalenyl valerate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: this compound is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of octahydropentalenyl valerate involves its interaction with specific molecular targets within cells. The ester functional group can undergo hydrolysis to release valeric acid, which may interact with cellular receptors or enzymes. The bicyclic ring system can also participate in various biochemical pathways, influencing cellular signaling and metabolic processes .
Comparaison Avec Des Composés Similaires
- Octahydropentalenyl propionate
- Octahydropentalenyl isobutyrate
- Octahydropentalenyl acetate
Comparison: Octahydropentalenyl valerate is unique due to its valerate ester group, which imparts distinct chemical and physical properties compared to its analogs. For instance, octahydropentalenyl propionate and octahydropentalenyl acetate have different ester groups, leading to variations in their reactivity and applications. The valerate ester group in this compound provides a balance of hydrophobicity and reactivity, making it suitable for a broader range of applications .
Propriétés
Numéro CAS |
93964-82-0 |
|---|---|
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl pentanoate |
InChI |
InChI=1S/C13H22O2/c1-2-3-7-13(14)15-12-9-8-10-5-4-6-11(10)12/h10-12H,2-9H2,1H3 |
Clé InChI |
SXGFRANIZFQQGA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)OC1CCC2C1CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


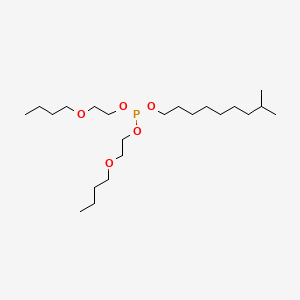
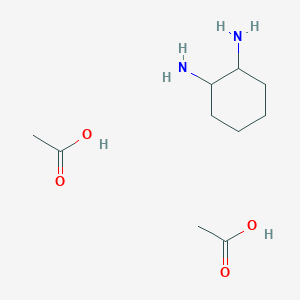
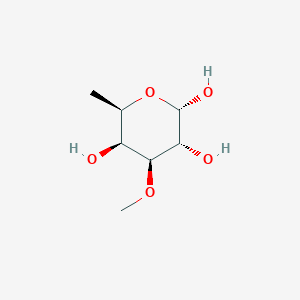



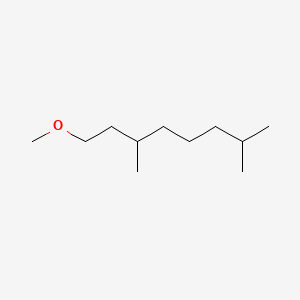
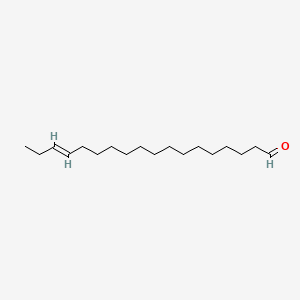
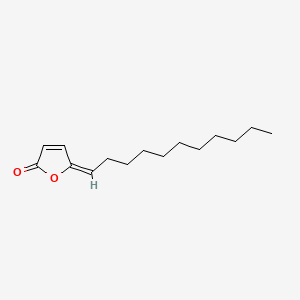
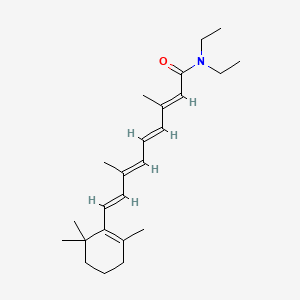

![alpha-Allylbenzo[B]thiophene-3-propionic acid](/img/structure/B15175966.png)
